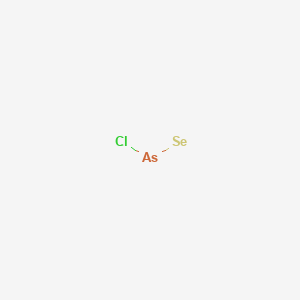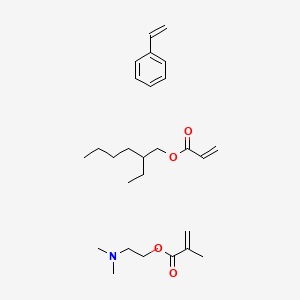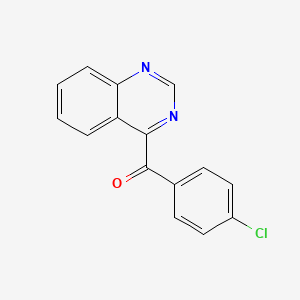
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of chlorine atoms, multiple methyl groups, and a diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through multiple steps. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene. The overall yield of the product from citral is approximately 31% over six stages of synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used to study the effects of chlorine-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the diene system allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but lacks chlorine atoms.
Methoprene: Contains a similar diene system but different functional groups.
Hydroprene: Another related compound with similar applications.
Uniqueness
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
57821-45-1 |
|---|---|
Formule moléculaire |
C17H28Cl2O2 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H28Cl2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3 |
Clé InChI |
JCWMKRSAUYGVNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


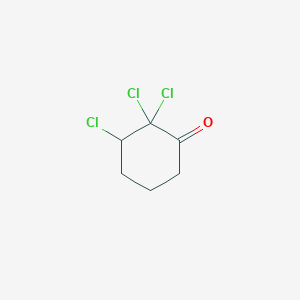

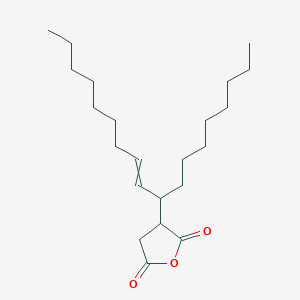
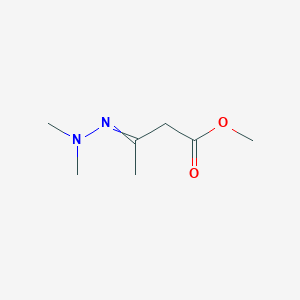

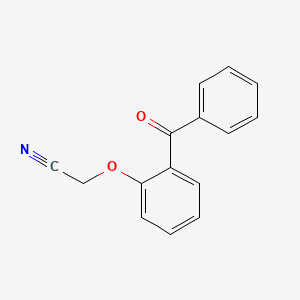
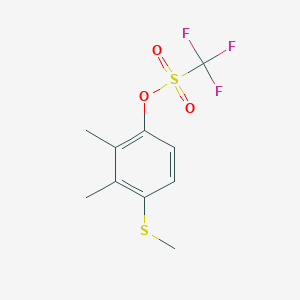

![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
